molecular formula C17H15NO2 B6344322 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid CAS No. 1240567-87-6

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid

Cat. No. B6344322
CAS RN: 1240567-87-6
M. Wt: 265.31 g/mol
InChI Key: MVOHAAZUUYHLJL-UHFFFAOYSA-N
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Description

“1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in medicinal chemistry due to their physiological action . The sulfonamide analogs of indole, also known as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The synthesis of indole derivatives involves various techniques and the use of different catalysts .


Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is C17H15NO2 . The structure of indole derivatives is characterized by a benzene ring fused with a pyrrole ring to form a bicyclic structure .


Chemical Reactions Analysis

Indole derivatives, including “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions. For instance, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . The synthesis of indole derivatives often involves Fischer indolisation and indole N-alkylation .


Physical And Chemical Properties Analysis

The predicted boiling point of “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is 506.1±38.0 °C, and its predicted density is 1.17±0.1 g/cm3 . The compound has a predicted pKa value of 4.72±0.30 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral efficacy.

Anti-inflammatory Applications

The indole scaffold is present in many compounds with significant anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. These compounds can potentially be used to treat inflammatory diseases .

Anticancer Potential

Indole derivatives are being explored for their potential in cancer treatment. The indole core is a common feature in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them valuable in developing new therapeutic agents for cancer treatment .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is another area of interest. Synthesized derivatives of indole, like 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid, have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This research could lead to the development of new antibiotics.

Antidiabetic Applications

Indole derivatives have shown promise in antidiabetic research. Their ability to modulate various biological pathways makes them candidates for the development of antidiabetic drugs. The indole nucleus’s versatility allows for the creation of compounds that can target different aspects of diabetes management .

Antimalarial Activity

The fight against malaria has also benefited from the research on indole derivatives. These compounds have been tested for their antimalarial properties, offering a potential pathway to new treatments for this life-threatening disease .

Safety and Hazards

While specific safety and hazard information for “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is not available, indole derivatives can potentially cause skin and eye irritation and may have effects on the respiratory system .

Future Directions

The future directions in the research of indole derivatives like “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” could involve the development of new drugs to overcome antimicrobial resistance . The broad range of chemical and biological properties of indole derivatives makes them valuable in the development of novel drugs .

properties

IUPAC Name

1-benzyl-4-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAAZUUYHLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid

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